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Compound of Interest

Compound Name:
2-Fluoro-5-

(trifluoromethyl)phenylboronic acid

Cat. No.: B1332972 Get Quote

An In-depth Technical Guide to (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid (CAS Number:

352535-96-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and

primary biological application of (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid. The content

herein is curated for professionals in the fields of chemical research and pharmaceutical

development.

Core Properties
(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is a synthetic organoboron compound

increasingly utilized as a key building block in the development of therapeutic agents. Its

chemical structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl

ring, imparts unique electronic properties that are advantageous in medicinal chemistry.

Table 1: Physicochemical Properties of (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid
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Property Value

CAS Number 352535-96-7

Molecular Formula C₇H₅BF₄O₂

Molecular Weight 207.92 g/mol

Melting Point 104-109 °C

Appearance White to off-white solid

Synonyms 2-Fluoro-5-(trifluoromethyl)benzeneboronic acid

Synthesis and Reactivity
(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid is primarily employed as a reactant in

palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This

reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling

the synthesis of complex biaryl and heteroaryl structures.

General Experimental Protocol: Suzuki-Miyaura
Coupling
The following protocol outlines a general procedure for the Suzuki-Miyaura coupling reaction

using (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid. It is important to note that reaction

conditions may require optimization based on the specific coupling partner.

Materials:

Aryl or heteroaryl halide (e.g., bromide, iodide)

(2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid (1.2 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
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Inert gas atmosphere (Argon or Nitrogen)

Procedure:

To a flame-dried reaction vessel, add the aryl or heteroaryl halide, (2-Fluoro-5-

(trifluoromethyl)phenyl)boronic acid, palladium catalyst, and base.

Evacuate and backfill the vessel with an inert gas three times.

Add the anhydrous solvent via syringe.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the

required time (monitored by TLC or LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate,

dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Diagram 1: General Workflow for Suzuki-Miyaura Coupling
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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Biological Activity: Inhibition of Kinesin Spindle
Protein (KSP)
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The primary and most significant application of (2-Fluoro-5-(trifluoromethyl)phenyl)boronic acid

in drug discovery is as a key structural component of Kinesin Spindle Protein (KSP) inhibitors.

KSP, also known as Eg5 or KIF11, is a motor protein essential for the formation of the bipolar

mitotic spindle during cell division. Inhibition of KSP leads to the formation of monopolar

spindles, causing mitotic arrest and subsequent apoptosis in proliferating cancer cells. This

makes KSP a compelling target for anticancer therapies.

Mechanism of Action of KSP Inhibitors
KSP inhibitors are allosteric inhibitors that bind to a pocket in the motor domain of the KSP

protein, distinct from the ATP and microtubule binding sites. This binding event prevents the

conformational changes necessary for ATP hydrolysis and movement along microtubules. The

resulting cellular phenotype is characterized by the inability of centrosomes to separate,

leading to the formation of a "mono-aster" spindle. This activates the spindle assembly

checkpoint, ultimately inducing cell death.

Diagram 2: Signaling Pathway of KSP Inhibition
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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